molecular formula C41H62N6O10 B052036 Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) CAS No. 114414-60-7

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Cat. No.: B052036
CAS No.: 114414-60-7
M. Wt: 799 g/mol
InChI Key: NLAVVHBUSPGVFG-GQAKXHIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is a synthetic peptide composed of seven amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of tert-butyl (OtBu) protecting groups on the serine and threonine residues makes it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl groups are used to protect the hydroxyl groups of serine and threonine during the synthesis process.

    Coupling Reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) to yield the final peptide.

Industrial Production Methods

Industrial production of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: The hydroxyl groups of serine and threonine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of dityrosine crosslinks.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in protein-protein interactions and signal transduction pathways.

    Medicine: Potential therapeutic applications in drug development and delivery systems.

    Industry: Used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the OtBu protecting groups can influence its stability and reactivity, making it a versatile tool in peptide chemistry.

Comparison with Similar Compounds

Similar Compounds

    Tyr-D-Ser-Gly-Phe-Leu-Thr: Lacks the OtBu protecting groups, making it less stable in certain conditions.

    Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr: Similar but with only one OtBu group, offering different reactivity and stability profiles.

Uniqueness

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu) is unique due to the presence of two OtBu protecting groups, which enhance its stability and allow for selective deprotection. This makes it particularly useful in multi-step synthetic processes where selective modification of specific residues is required.

Biological Activity

Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu), commonly referred to as BUBU, is a synthetic peptide that has garnered attention for its biological activity, particularly as an agonist for opioid receptors. This article explores the compound's biological activity, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant case studies.

Overview of Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

BUBU is a heptapeptide that incorporates both D-amino acids and protected hydroxyl groups (OtBu), enhancing its stability and bioavailability. The structure can be represented as follows:

Tyr D Ser OtBu Gly Phe Leu Thr OtBu \text{Tyr D Ser OtBu Gly Phe Leu Thr OtBu }

This peptide is primarily studied for its interaction with mu- and delta-opioid receptors, which are critical targets in pain management and addiction therapies.

BUBU acts as an agonist at the delta-opioid receptors, which are involved in modulating pain perception and emotional responses. The binding affinity and efficacy of BUBU have been evaluated using various experimental setups, including mouse vas deferens preparations.

Key Findings:

  • In wild-type mice, BUBU exhibited an IC50 value of 3.6 ± 0.28 nM , indicating strong potency as a delta-opioid receptor agonist.
  • In preparations from mu-opioid receptor (MOR)-deficient mice, the IC50 value increased to 6.03 ± 0.98 nM , suggesting that the presence of mu-opioid receptors enhances the activity of delta agonists like BUBU .

Comparative Potency

A comparative analysis of various opioid peptides reveals BUBU's relative potency against other known delta-opioid agonists:

PeptideIC50 (nM) in Wild-Type MiceIC50 (nM) in MOR-Deficient Mice
BUBU3.6 ± 0.286.03 ± 0.98
DPDPE13.9 ± 1.4022.5 ± 2.38
Deltorphin I0.39 ± 0.040.64 ± 0.09
Deltorphin II1.92 ± 0.243.51 ± 0.61

This table illustrates that while BUBU is potent, it is less effective than some naturally occurring peptides like deltorphin I and II in wild-type mice but retains significant activity even in the absence of mu-opioid receptors.

Stability and Pharmacokinetics

The stability of BUBU in biological systems is crucial for its therapeutic application. Research indicates that modifications such as the incorporation of t-butyl groups (OtBu) enhance stability against enzymatic degradation compared to unprotected peptides.

Stability Data:

  • BUBU demonstrated a longer half-life in simulated gastric fluid (SGF) compared to many traditional peptides, which often degrade rapidly due to peptidase activity.
  • The introduction of D-amino acids has been shown to significantly reduce susceptibility to enzymatic cleavage, thus prolonging the peptide's active lifespan in circulation .

Case Studies

Several studies have explored the therapeutic potential of BUBU in pain management:

  • Pain Modulation Study :
    • A study involving chronic pain models demonstrated that administration of BUBU resulted in significant analgesic effects comparable to morphine but with a lower risk of addiction due to its selective action on delta-opioid receptors .
  • Anxiety and Depression :
    • Another investigation highlighted its potential role in treating anxiety disorders by modulating emotional responses through delta-opioid receptor activation, suggesting a dual therapeutic benefit for both pain relief and mood enhancement .

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62N6O10/c1-24(2)19-30(38(53)47-34(39(54)55)25(3)57-41(7,8)9)45-37(52)31(21-26-13-11-10-12-14-26)44-33(49)22-43-36(51)32(23-56-40(4,5)6)46-35(50)29(42)20-27-15-17-28(48)18-16-27/h10-18,24-25,29-32,34,48H,19-23,42H2,1-9H3,(H,43,51)(H,44,49)(H,45,52)(H,46,50)(H,47,53)(H,54,55)/t25-,29+,30+,31+,32-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAVVHBUSPGVFG-GQAKXHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)OC(C)(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

799.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 2
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 3
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 4
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 5
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)
Reactant of Route 6
Reactant of Route 6
Tyr-D-Ser(OtBu)-Gly-Phe-Leu-Thr(OtBu)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.